molecular formula C7H11N3O3S B8536641 N-Methyl-3-oxo-5-propoxy-1,2,4-thiadiazole-2(3H)-carboxamide CAS No. 61515-95-5

N-Methyl-3-oxo-5-propoxy-1,2,4-thiadiazole-2(3H)-carboxamide

Cat. No. B8536641
CAS RN: 61515-95-5
M. Wt: 217.25 g/mol
InChI Key: FGOFLCQZKXBNOA-UHFFFAOYSA-N
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Patent
US04067720

Procedure details

10 ml of methyl isocyanate were added to a solution of 16.01 g of 3-hydroxy-5-n-propoxy-1,2,4-thiadiazole, 0.5 ml of triethylamine and 200 ml of tetrahydrofuran and the mixture was stirred for 20 hours at 20° C. The mixture was evaporated to dryness and the residue was twice crystallized from a 75-25 isopropyl ether-ethyl acetate mixture to obtain 12 g of 2-(N-methylcarbamoyl)-5-n-propoxy-1,2,4-thiadiazole-3-one melting at 112° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
16.01 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]=[C:3]=[O:4].[OH:5][C:6]1[N:10]=[C:9]([O:11][CH2:12][CH2:13][CH3:14])[S:8][N:7]=1.C(N(CC)CC)C>O1CCCC1>[CH3:1][NH:2][C:3]([N:7]1[C:6](=[O:5])[N:10]=[C:9]([O:11][CH2:12][CH2:13][CH3:14])[S:8]1)=[O:4]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CN=C=O
Name
Quantity
16.01 g
Type
reactant
Smiles
OC1=NSC(=N1)OCCC
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 hours at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was twice crystallized from a 75-25 isopropyl ether-ethyl acetate mixture

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CNC(=O)N1SC(=NC1=O)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.